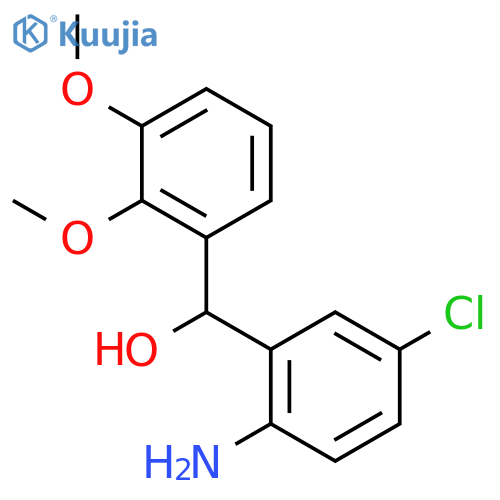

Cas no 189059-58-3 ((S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol)

189059-58-3 structure

商品名:(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol

(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol 化学的及び物理的性質

名前と識別子

-

- (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol

- A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol

- DTXSID60474208

- (s)-(2-amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol

- SCHEMBL4679921

- CS-0449089

- (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol

- (S)-

- 189059-58-3

- starbld0018865

- DB-224814

- (S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol

-

- インチ: InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1

- InChIKey: PFYJBTBGYMYLPD-CQSZACIVSA-N

- ほほえんだ: COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O

計算された属性

- せいみつぶんしりょう: 293.0818711g/mol

- どういたいしつりょう: 293.0818711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A603700-250mg |

(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol |

189059-58-3 | 250mg |

$ 2193.00 | 2023-04-19 | ||

| TRC | A603700-25mg |

(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol |

189059-58-3 | 25mg |

$ 282.00 | 2023-04-19 | ||

| TRC | A603700-1g |

(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol |

189059-58-3 | 1g |

$ 7600.00 | 2023-09-08 |

(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

189059-58-3 ((S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol) 関連製品

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 307-59-5(perfluorododecane)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量